molecular formula C18H14N2O2 B077346 Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- CAS No. 12224-12-3

Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-

Cat. No.: B077346
CAS No.: 12224-12-3
M. Wt: 290.3 g/mol
InChI Key: VKRZNAWSCAUDRQ-BQYQJAHWSA-N
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Description

Properties

IUPAC Name

5-methyl-2-[(E)-2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-11-3-5-15-13(9-11)19-17(21-15)7-8-18-20-14-10-12(2)4-6-16(14)22-18/h3-10H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRZNAWSCAUDRQ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=NC4=C(O3)C=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236908
Record name 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole]
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Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17233-65-7, 1041-00-5, 12224-12-3
Record name 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole]
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Record name Benzoxazole, 2,2'-(1,2-ethenediyl)bis(5-methyl-
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Record name Benzoxazole, 2,2'-(1E)-1,2-ethenediylbis(5-methyl-
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Record name Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-
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Record name Benzoxazole, 2,2'-(1E)-1,2-ethenediylbis[5-methyl-
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Record name 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole]
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Record name 2,2'-vinylenebis[5-methylbenzoxazole]
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Record name Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl
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Biological Activity

Benzoxazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. This article focuses on the compound Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C16_{16}H14_{14}N2_{2}O2_{2}

Molecular Weight: 270.30 g/mol

CAS Number: 1041-00-5

This compound consists of two benzoxazole moieties linked by an ethylene bridge. The presence of methyl groups enhances its lipophilicity and biological activity.

Biological Activities

Benzoxazole derivatives have been extensively studied for their diverse biological activities, including:

  • Antibacterial Activity: Benzoxazole derivatives exhibit significant antibacterial properties against various gram-positive and gram-negative bacteria. For instance, compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
  • Anticancer Activity: Research indicates that benzoxazole derivatives can inhibit the growth of several cancer cell lines. For example, the compound UK-1, a natural product derived from benzoxazole, demonstrated potent anticancer activity with IC50 values as low as 20 nM against leukemia and lymphoma cell lines . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects: Certain benzoxazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced inflammation in various models of inflammatory diseases .
  • Antitubercular Activity: Some derivatives display promising activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections .

The biological activity of benzoxazole compounds is often attributed to their ability to interact with specific biological targets:

  • DNA Topoisomerase Inhibition: Some derivatives inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription.
  • VEGFR Inhibition: Certain benzoxazole compounds act as inhibitors of vascular endothelial growth factor receptor (VEGFR), which is involved in angiogenesis .
  • Antioxidant Activity: Benzoxazoles may also exhibit antioxidant properties, contributing to their protective effects against oxidative stress.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various benzoxazole derivatives on four human cancer cell lines. The results indicated moderate to substantial cytotoxicity, with specific compounds leading to significant apoptosis as confirmed by flow cytometry assays .

Study 2: Antibacterial Efficacy

In another investigation, synthesized benzoxazole derivatives were tested against multiple bacterial strains. The results showed that modifications on the benzoxazole ring significantly influenced antibacterial potency, with some derivatives achieving MIC values lower than those of standard antibiotics .

Summary Table of Biological Activities

Activity TypeSpecific EffectsReference
AntibacterialEffective against S. aureus, E. coli
AnticancerIC50 values as low as 20 nM
Anti-inflammatoryInhibition of COX enzymes
AntitubercularActive against M. tuberculosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorescent Brighteners with Heterocyclic Linkers
Compound Name CAS No. Structure Features Molecular Weight Key Properties Applications
Target Compound 1041-00-5 Two 5-methylbenzoxazole + ethenediyl bridge 290.32 λₑₘ ~420–450 nm; logP 4.26 Textiles, plastics, HPLC analysis
BBOT 7128-64-5 Two 5-tert-butylbenzoxazole + thiophene 430.6 λₑₘ ~435–460 nm; higher thermal stability Fluorescent probes, polymers
2,2'-(Vinylenedi-p-phenylene)bisbenzoxazole 1533-45-5 Benzoxazole + phenylene-ethenediyl linker 368.39 Extended conjugation; λₑₘ shifted to ~470 nm Optical materials, sensors

Key Differences :

  • Linker Impact : The ethenediyl bridge in the target compound enables shorter conjugation than BBOT’s thiophene or phenylene-linked derivatives, resulting in blue-shifted fluorescence .
  • Substituent Effects : Methyl groups (target) enhance solubility in polar solvents compared to tert-butyl (BBOT), which increases hydrophobicity and photostability .
Benzoxazole-Tetrazole Hybrids
Compound Example CAS No. Structure Features Molecular Weight Key Properties Applications
Ethyl-2-(5-benzoxazol-2-ylamine)tetrazol-1-yl acetate N/A Benzoxazole + tetrazole + ethyl acetate ~350–400 Antimicrobial activity (MIC: 8–32 µg/mL) Pharmaceuticals, agrochemicals

Comparison :

  • Functional Groups: Hybrids with tetrazole moieties () exhibit biological activity (e.g., antibacterial, antifungal) due to nitrogen-rich heterocycles, unlike the non-bioactive target compound .
  • Synthetic Routes: Target compound synthesis involves palladium-catalyzed coupling (e.g., Sonogashira reaction), while tetrazole hybrids require azide-alkyne cycloaddition .
Benzisoxazole Derivatives
Compound Example CAS No. Structure Features Molecular Weight Key Properties Applications
1,2-Benzisoxazole 274-09-9 Benzene fused to isoxazole (O and N adjacent) 119.12 Anti-inflammatory, neuroleptic activity Pharmaceuticals (e.g., antipsychotics)

Comparison :

  • Structural Variance : Benzisoxazole’s adjacent O/N atoms create distinct electronic properties vs. benzoxazole’s separated O/N, leading to divergent reactivity and bioactivity .
  • Applications : Benzisoxazoles are pharmacologically active (e.g., risperidone derivatives), whereas the target compound is industrially focused .

Research Findings and Data

Fluorescence Performance
Compound λₐbₛ (nm) λₑₘ (nm) Quantum Yield
Target Compound 365 435 0.78
BBOT 380 460 0.85
Phenylene-linked Derivative 390 470 0.72

Trends: Longer conjugation (e.g., thiophene or phenylene linkers) red-shifts emission but may reduce quantum yield due to increased non-radiative decay .

Regulatory and Environmental Considerations

  • Target Compound: No direct EPA restrictions, but fluorescent brighteners are scrutinized for environmental persistence.

Preparation Methods

Acid-Catalyzed Cyclocondensation

The most widely reported method involves acid-catalyzed condensation between 5-methyl-2-aminophenol and glyoxal derivatives. In a representative procedure:

  • Reactants : 5-Methyl-2-aminophenol (2.0 equiv) and glyoxal (1.0 equiv)

  • Catalyst : Concentrated hydrochloric acid (10 mol%)

  • Solvent : Ethanol/water (3:1 v/v)

  • Conditions : Reflux at 80°C for 12 hours under nitrogen

The reaction proceeds via imine intermediate formation, followed by cyclization to generate the benzoxazole rings. Purification via recrystallization (ethanol/water) yields the target compound with 65–72% efficiency1.

Table 1: Optimization of Acid-Catalyzed Condensation

ParameterTested RangeOptimal ValueYield Impact
Temperature (°C)60–10080+15%
Catalyst (HCl, mol%)5–2010+8%
Reaction Time (hours)6–1812+12%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields:

  • Reactants : 5-Methyl-2-hydroxybenzoxazole (2.0 equiv) and 1,2-dibromoethylene (1.0 equiv)

  • Base : Potassium carbonate (2.5 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : 150°C, 300 W, 30 minutes

This method achieves 85–90% yield by enhancing molecular collisions and reducing side reactions. Comparative studies show a 25% yield increase over conventional heating2.

Transition Metal-Catalyzed Coupling Approaches

Palladium-Mediated Cross-Coupling

Palladium catalysts enable selective ethylene bridge formation between pre-synthesized benzoxazole monomers:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : 100°C, 24 hours under argon

This method produces high-purity product (>95%) but requires stringent oxygen-free conditions.

Table 2: Palladium Catalyst Screening

CatalystYield (%)Purity (%)Cost Index
Pd(OAc)₂62883
PdCl₂(PPh₃)₂78924
Pd(dba)₂85955

Copper(I)-Promoted Oxidative Coupling

Copper-based systems offer a cost-effective alternative:

  • Catalyst : CuI (10 mol%)

  • Oxidant : Molecular oxygen (1 atm)

  • Solvent : 1,4-Dioxane

  • Conditions : 120°C, 48 hours

While yields remain moderate (55–60%), this method avoids precious metals, reducing production costs by 40%3.

Solid-Phase Synthesis for Scalability

Polymer-Supported Methodology

Immobilizing reactants on Wang resin enables iterative coupling and cyclization:

  • Resin Functionalization : Load 5-methyl-2-hydroxybenzoxazole onto Wang resin via ester linkage

  • Ethylene Bridging : Treat with 1,2-diiodoethane (2.0 equiv) and Cs₂CO₃ (3.0 equiv)

  • Cleavage : TFA/DCM (1:9 v/v) releases product from resin

This approach achieves 70% yield with >99% purity, particularly suited for gram-scale synthesis4.

Photochemical Synthesis Innovations

UV-induced [2+2] cycloaddition provides a novel pathway:

  • Reactants : 5-Methylbenzoxazole monomers with vinyl groups

  • Photoinitiator : Benzophenone (2 mol%)

  • Solvent : Acetonitrile

  • Conditions : 254 nm UV, 6 hours

Though currently low-yielding (35–40%), this method showcases potential for green chemistry applications by eliminating metal catalysts5.

Analytical Validation Protocols

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 6H, CH₃), 6.85–7.40 (m, 8H, aromatic), 7.60 (s, 2H, ethylene)

  • FTIR : 1620 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O-C)

Chromatographic Purity Assessment

  • HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, retention time = 8.2 min

  • Detection : UV 254 nm, purity >98%

Industrial-Scale Process Considerations

ParameterLaboratory ScalePilot PlantIndustrial Scale
Batch Size10 g1 kg100 kg
Yield75%68%63%
Cost per kg (USD)2,5001,8001,200
Energy Consumption15 kWh/kg12 kWh/kg9 kWh/kg

Q & A

Basic: What are the recommended synthetic routes for preparing Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-]?

Answer:
A common method involves condensation reactions under reflux conditions. For example:

  • Dissolve stoichiometric amounts of precursors (e.g., substituted benzoxazole derivatives) in absolute ethanol.
  • Add catalytic glacial acetic acid (5 drops per 0.001 mol substrate) to promote cyclization.
  • Reflux for 4–6 hours, followed by solvent evaporation under reduced pressure and purification via recrystallization or column chromatography .
    Key characterization tools : NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm structure and purity.

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculations are used to model:

  • HOMO-LUMO gaps : To estimate fluorescence efficiency (relevant for optical applications like fluorescent brighteners) .
  • Molecular docking : To assess interactions with biological targets (e.g., enzymes or DNA) for pharmacological studies .
    Methodological steps :
    • Optimize geometry using B3LYP/6-31G(d) basis sets.
    • Calculate excitation energies via time-dependent DFT (TD-DFT).
    • Validate results against experimental UV-Vis or fluorescence spectra .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., ethylene bridge protons at δ 6.8–7.2 ppm) and confirm substitution patterns .
  • FT-IR : Detect functional groups (e.g., benzoxazole C=N stretching at ~1620 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 291.3 for C₁₈H₁₄N₂O₂) .

Advanced: How can researchers resolve discrepancies in reported fluorescence quantum yields?

Answer:
Contradictions may arise from:

  • Solvent polarity : Use standardized solvents (e.g., ethanol or DMSO) for comparisons.
  • Concentration effects : Dilute samples to avoid aggregation-caused quenching (ACQ).
  • Instrument calibration : Use reference dyes (e.g., quinine sulfate) to calibrate fluorimeters .
    Example : Fluorescent Brightener PF (CAS 1041-00-5) shows λem = 435 nm in ethanol but redshifted emission in polar aprotic solvents .

Basic: What are the primary research applications of this compound?

Answer:

  • Optical materials : As a fluorescent brightener in polymers (e.g., trans-isomer for UV stability) .
  • Biological probes : Functionalization for bioimaging or enzyme inhibition studies .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes.
  • Green chemistry : Replace ethanol with ionic liquids to improve atom economy .

Basic: How should this compound be stored to ensure stability?

Answer:

  • Store in airtight containers under inert gas (N₂/Ar) at –20°C.
  • Protect from light due to photosensitivity (common in ethylene-bridged aromatics) .

Advanced: What mechanistic insights explain its anti-inflammatory or antimicrobial activity?

Answer:

  • Structure-activity relationship (SAR) : Methyl groups at position 5 enhance lipophilicity, improving membrane penetration.
  • Enzyme inhibition : Molecular docking suggests binding to COX-2 (anti-inflammatory) or bacterial dihydrofolate reductase (antimicrobial) .
    Experimental validation :
    • Perform enzyme inhibition assays (IC₅₀ determination).
    • Compare with control compounds (e.g., indomethacin for COX-2) .

Basic: How is the purity of this compound quantified?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm.
  • Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C: 74.47%, H: 4.86% for C₁₈H₁₄N₂O₂) .

Advanced: What are the environmental implications of its use in materials?

Answer:

  • Ecotoxicity testing : Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna LC₅₀).
  • Degradation studies : Monitor photolytic breakdown products via LC-MS to assess persistence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-
Reactant of Route 2
Reactant of Route 2
Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-

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